molecular formula C19H23N3O4 B2604706 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1209454-71-6

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2604706
CAS No.: 1209454-71-6
M. Wt: 357.41
InChI Key: DFSRDRZRIHMHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone" features a 2,3-dihydrobenzo[b][1,4]dioxin core linked to a piperidine ring substituted with a 5-isopropyl-1,3,4-oxadiazole moiety. The isopropyl group on the oxadiazole may influence lipophilicity, affecting bioavailability and membrane permeability . Piperidine, a six-membered amine ring, provides conformational flexibility and is common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-12(2)17-20-21-18(26-17)13-7-9-22(10-8-13)19(23)16-11-24-14-5-3-4-6-15(14)25-16/h3-6,12-13,16H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSRDRZRIHMHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the 2,3-dihydrobenzo[b][1,4]dioxin core, which can be synthesized through the cyclization of catechol derivatives under acidic conditions. The 5-isopropyl-1,3,4-oxadiazole moiety is introduced via the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The final step involves the coupling of the oxadiazole and piperidine units to the dioxin core, typically using amide bond formation reactions facilitated by coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentration, is crucial to ensure scalability and cost-effectiveness. Advanced purification techniques, including recrystallization and chromatography, are employed to achieve the desired purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The dioxin moiety can be oxidized to form quinone derivatives under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using alkyl halides or acyl chlorides, respectively.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and coupling reagents (e.g., EDCI, DCC). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions include quinone derivatives from oxidation, amines from reduction, and various substituted piperidine derivatives from nucleophilic substitution reactions.

Scientific Research Applications

Central Nervous System Disorders

Research has indicated that derivatives of (2,3-Dihydrobenzo[b][1,4]dioxin) exhibit pharmacological activity as alpha2C adrenergic receptor antagonists. These receptors are involved in various central nervous system functions, including mood regulation and pain perception. A patent (US8492549B2) describes the synthesis of these derivatives and their use in treating peripheral and central nervous system diseases . The compound's ability to modulate neurotransmitter release positions it as a candidate for further exploration in neuropharmacology.

Case Studies

Several studies have evaluated the anticancer potential of related compounds:

  • Zheng et al. synthesized novel 2-chloropyridine derivatives with 1,3,4-oxadiazole moieties and assessed their telomerase inhibitory activity. Some derivatives showed IC50 values comparable to established anticancer agents .
  • Taha et al. developed bis-indole derivatives coupled with 1,3,4-oxadiazoles and found them to exhibit enhanced thymidine phosphorylase inhibition against breast cancer cell lines compared to standard drugs .
  • El-Din et al. created sulfonamide-linked 1,3,4-oxadiazole derivatives that displayed high antiproliferative activity across multiple cancer types .

Toxicological Profile

While exploring the therapeutic potential of this compound, it is also essential to consider its toxicological aspects. The compound has been classified as harmful if swallowed (H301) and toxic if ingested in larger quantities (H302) according to PubChem data . Such profiles necessitate careful evaluation during drug development processes.

Summary Table of Applications

Application AreaDescriptionKey Findings
Central Nervous System DisordersAlpha2C adrenergic receptor antagonismPotential treatment for mood disorders and pain management
Anticancer ActivityInhibition of telomerase activity in cancer cellsSignificant inhibitory effects observed in various cancer cell lines
Toxicological ProfileHarmful if swallowed; requires careful handlingToxicity classification emphasizes need for safety measures during use

Mechanism of Action

The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The dioxin moiety can interact with electron-rich sites, while the oxadiazole and piperidine rings can form hydrogen bonds and hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural Comparisons

Structurally analogous compounds share the dihydrobenzodioxin core but differ in substituents and heterocyclic appendages. Key examples include:

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Reference
Target Compound Dihydrobenzodioxin + piperidin-1-yl + 5-isopropyl-1,3,4-oxadiazole ~413.45* -
(S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone Dihydrobenzodioxin + piperazine (no oxadiazole) ~289.33
2-[[5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone Dihydrobenzodioxin + methylpiperidine + oxadiazole + sulfanyl bridge ~431.50
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one Dihydrobenzodioxin + triazolone + nitrothiazole 379.37

*Calculated based on formula C20H23N3O4.

Key Observations :

  • The piperidine-oxadiazole substitution in the target compound distinguishes it from the piperazine derivative , which lacks the heteroaromatic oxadiazole and isopropyl group.
Physicochemical Properties

Comparative physicochemical data (estimated or experimental):

Property Target Compound Compound from Compound from
LogP (lipophilicity) ~3.2* ~3.8 ~2.5
Water Solubility Low (isopropyl group) Moderate (sulfanyl) Low (nitrothiazole)
CMC (micelle formation) Not reported Similar to quaternary ammonium compounds (e.g., 3.6–8.3 mM) Not applicable

*Predicted using fragment-based methods.

Key Observations :

  • The isopropyl group on the oxadiazole increases logP compared to the methylpiperidine derivative in , suggesting higher membrane permeability but lower solubility.
  • Sulfanyl-containing analogs (e.g., ) may exhibit micelle-forming behavior akin to quaternary ammonium compounds, as seen in .

Activity Cliffs :

  • Minor structural changes (e.g., replacing piperidine with piperazine ) can drastically alter selectivity, as seen in EGFR inhibitors .

Biological Activity

The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a hybrid molecule that incorporates both a dihydrobenzo[b][1,4]dioxin moiety and a 1,3,4-oxadiazole derivative. This structural combination is of significant interest due to the known biological activities associated with both components, particularly in the context of anticancer and antimicrobial properties.

1. Anticancer Properties

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a range of biological activities, particularly in cancer treatment. These compounds have been shown to interact with various cellular targets such as enzymes and kinases that are crucial for cancer cell proliferation. The following mechanisms are typically involved:

  • Inhibition of Key Enzymes : 1,3,4-oxadiazoles can inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are vital for DNA synthesis and epigenetic regulation in cancer cells .
  • Cytotoxicity : Studies have demonstrated that oxadiazole derivatives can induce cytotoxic effects on multiple cancer cell lines through apoptosis and cell cycle arrest mechanisms .

2. Antimicrobial Activity

The dihydrobenzo[b][1,4]dioxin component has also been associated with antimicrobial properties. Compounds featuring this moiety have shown effectiveness against various bacterial strains. The biological activity is attributed to:

  • Membrane Disruption : The lipophilic nature of the dihydrobenzo[b][1,4]dioxin allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell death.

Case Studies

Several studies have focused on the biological activity of related compounds. For instance:

  • A study demonstrated that derivatives of 1,3,4-oxadiazole exhibited significant antiproliferative effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • Another research highlighted the synthesis of various oxadiazole derivatives which were tested against different microbial strains, showing promising results in inhibiting growth .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
1,3,4-Oxadiazole DerivativeAnticancerInhibition of thymidylate synthase
Dihydrobenzo[b][1,4]dioxinAntimicrobialMembrane disruption
Hybrid Compound (similar structure)CytotoxicityInduction of apoptosis

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and what reagents are critical for the oxadiazole-piperidine coupling?

The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of the 5-isopropyl-1,3,4-oxadiazole-piperidine fragment via cyclodehydration of a carbohydrazide precursor using phosphoryl chloride (POCl₃) under reflux .
  • Step 2 : Functionalization of the benzodioxin core with a methanone linker, often achieved via Friedel-Crafts acylation or coupling with a benzoyl chloride derivative .
  • Step 3 : Final coupling of the two fragments using a nucleophilic substitution or amide bond formation, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) . Critical reagents include POCl₃ for cyclization, lithium aluminum hydride (LiAlH₄) for reductions, and palladium catalysts for cross-coupling reactions.

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • 1H/13C NMR : Assign peaks for the benzodioxin aromatic protons (δ 6.7–7.2 ppm), oxadiazole-linked piperidine (δ 3.0–4.0 ppm), and methanone carbonyl (δ ~170 ppm) .
  • FT-IR : Confirm the presence of C=O (≈1700 cm⁻¹) and C-O-C (≈1250 cm⁻¹) stretches .
  • HRMS : Validate molecular weight (e.g., [M+H]+ expected at m/z 413.18) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by conformational isomerism in the piperidine-oxadiazole moiety?

  • Use 2D NMR (e.g., NOESY or HSQC) to differentiate axial/equatorial proton configurations in the piperidine ring .
  • Perform variable-temperature NMR to observe dynamic equilibria and assign stable conformers .
  • Compare computational NMR predictions (DFT calculations) with experimental data to validate assignments .

Q. What experimental designs are optimal for assessing the compound’s metabolic stability in preclinical studies?

  • In vitro assays : Use liver microsomes (human/rat) with NADPH cofactors to measure half-life (t½) and identify metabolites via LC-MS/MS .
  • Isotopic labeling : Incorporate ¹⁴C at the methanone carbon to track degradation pathways .
  • Cross-species comparison : Test stability in microsomes from multiple species (e.g., mouse, dog) to predict interspecies variability .

Q. How can researchers address low yield in the final coupling step between the benzodioxin and oxadiazole-piperidine fragments?

  • Optimize solvent polarity (e.g., switch from DMF to THF) to reduce steric hindrance .
  • Employ microwave-assisted synthesis to enhance reaction kinetics and purity .
  • Introduce protecting groups (e.g., Boc on piperidine) to prevent side reactions during coupling .

Q. What methodologies are recommended for evaluating the compound’s environmental persistence and ecotoxicity?

  • OECD 307 guideline : Conduct a 28-day soil biodegradation study with HPLC-MS quantification of parent compound and metabolites .
  • Algal growth inhibition test (Pseudokirchneriella subcapitata): Measure EC₅₀ values to assess aquatic toxicity .
  • QSAR modeling : Predict bioaccumulation factors (BCF) and prioritize metabolites for further testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.